molecular formula C15H18N4S B4126651 N-allyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea

N-allyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B4126651
M. Wt: 286.4 g/mol
InChI Key: YLMVTZIOQHYILM-UHFFFAOYSA-N
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Description

N-allyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea is a synthetic chemical compound belonging to the thiourea class Its structure comprises an N-allyl group, a 2-methylbenzyl substituent attached to a pyrazol ring, and a thiourea moiety

Properties

IUPAC Name

1-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-3-9-16-15(20)17-14-8-10-19(18-14)11-13-7-5-4-6-12(13)2/h3-8,10H,1,9,11H2,2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMVTZIOQHYILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

  • Chemistry: : N-allyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea serves as an important ligand in coordination chemistry, forming stable complexes with transition metals.

  • Biology: : It is studied for its potential as an enzyme inhibitor, particularly targeting enzymes like urease and tyrosinase.

  • Medicine: : Research explores its therapeutic potential, particularly in anti-cancer and anti-microbial applications. Its unique structure allows it to interact with specific biological targets, offering possibilities for drug development.

  • Industry: : It has applications in material science, particularly in the development of novel polymers and as a stabilizing agent in various formulations.

Mechanism of Action

  • Enzyme Inhibition: : The compound exerts its effects by binding to the active sites of enzymes, such as urease or tyrosinase, thereby inhibiting their activity. The thiourea moiety is particularly crucial in this interaction.

  • Molecular Targets and Pathways: : The compound can interact with cellular proteins and enzymes, leading to disruption of key biological pathways. For example, in cancer cells, it may inhibit pathways responsible for cell proliferation.

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea
Reactant of Route 2
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N-allyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea

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